1,2-Phenylenedimethanamine dihydrochloride
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Overview
Description
1,2-Phenylenedimethanamine dihydrochloride is a colorless to white crystalline solid that is soluble in diethyl ether, ethyl acetate, and methanol, but insoluble in water and most organic solvents . This compound is primarily used as a reagent in the preparation of primary amines from alkyl halides . It has a molecular formula of C(_8)H(_14)Cl(_2)N(_2) and a molecular weight of 209.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Phenylenedimethanamine dihydrochloride can be synthesized through several methods. One common route involves the reaction of 1,2-phenylenediamine with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the mixture being heated to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperatures and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,2-Phenylenedimethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, often leading to the formation of substituted aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines. Substitution reactions typically result in various substituted aromatic compounds.
Scientific Research Applications
1,2-Phenylenedimethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of primary amines.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-phenylenedimethanamine dihydrochloride exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amine groups can donate electrons, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in many of its applications, particularly in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenedimethanamine dihydrochloride: Similar in structure but with different positional isomerism.
1,3-Phenylenedimethanamine dihydrochloride: Another positional isomer with distinct chemical properties.
Uniqueness
1,2-Phenylenedimethanamine dihydrochloride is unique due to its specific positioning of amine groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications and reactivity patterns compared to its 1,3- and 1,4- counterparts.
Properties
IUPAC Name |
[2-(aminomethyl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEOIFDDSWXYDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491287 |
Source
|
Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21294-14-4 |
Source
|
Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-Xylylenediamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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